N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Description
N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic organic compound featuring a 1,4-thiazepane heterocyclic core. The seven-membered thiazepane ring contains sulfur and nitrogen atoms at positions 1 and 4, respectively, with a ketone group at position 5. The carboxamide moiety at position 3 links the thiazepane core to a substituted phenyl group. The phenyl substituents include a chlorine atom at the 5-position and a methoxy group (-OCH3) at the 2-position. These substituents confer distinct electronic and steric properties:
- Chlorine (Cl): An electron-withdrawing group (EWG) that enhances electrophilicity and may influence binding interactions.
- Methoxy (-OCH3): An electron-donating group (EDG) that increases solubility via polarity and participates in hydrogen bonding.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c1-19-11-3-2-8(14)6-9(11)16-13(18)10-7-20-5-4-12(17)15-10/h2-3,6,10H,4-5,7H2,1H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJVWEDMWLPCQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CSCCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with sulfonium salts in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Introduction of the 5-Chloro-2-Methoxyphenyl Group: This step involves the reaction of the thiazepane intermediate with 5-chloro-2-methoxyphenyl isocyanate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and infections.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide, a compound belonging to the thiazepane class, has garnered significant attention due to its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial and anticancer effects, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features include:
- Thiazepane Ring : A seven-membered ring that incorporates nitrogen and sulfur, contributing to unique chemical properties.
- Chloro and Methoxy Substituents : These groups influence the compound's solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazepane derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide (a related derivative) demonstrates potent activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values suggest its efficacy compared to standard antibiotics.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| CMT-4 | C13H22N2O2S | Antimicrobial |
| N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide | C14H16ClN2O2S | Antimicrobial, anticancer |
| N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide | C13H22N2O2S | Antimicrobial |
A study conducted on N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide revealed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, with MIC values lower than many conventional antibiotics.
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. Derivatives like N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide have shown cytotoxic effects on various cancer cell lines. The mechanisms of action include:
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells.
- Oxidative Stress : The compounds induce oxidative stress leading to cellular damage and apoptosis.
- Enzyme Interaction : They may inhibit enzymes involved in cancer progression.
Further research is ongoing to delineate the specific molecular targets involved in these processes.
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor or modulator of enzymes critical for metabolic pathways.
- Receptor Binding : It may bind to receptors influencing signaling pathways related to inflammation and cancer.
- Chemical Reactivity : Electrophilic centers in the compound allow it to react with nucleophiles in biological systems.
Case Studies and Research Findings
Recent studies have highlighted the potential of thiazepane derivatives in clinical applications:
- A study tested various thiazepane derivatives against a panel of cancer cell lines, demonstrating significant cytotoxicity with IC50 values indicating strong potential as anticancer agents.
- Another investigation focused on the antimicrobial properties of N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide against resistant bacterial strains, showing promising results that support its development as a novel antimicrobial agent.
Comparison with Similar Compounds
Structural and Functional Differences
Key Trends and Research Implications
Substituent Electronic Effects: The target compound’s chlorine and methoxy groups create a balance between EW and ED effects, which may optimize interactions with hydrophobic and polar regions of biological targets.
Solubility and Permeability :
- CM966616 ’s acetamido group improves solubility but may reduce cell permeability due to increased polarity and molecular weight .
- CM966792 ’s fluorinated benzyl group likely enhances lipophilicity, favoring blood-brain barrier penetration .
Metabolic Stability :
- Fluorine in CM966792 may reduce oxidative metabolism, extending half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
